molecular formula C9H13BrO2 B14231932 Penta-1,4-dien-3-yl 4-bromobutanoate CAS No. 426820-32-8

Penta-1,4-dien-3-yl 4-bromobutanoate

Cat. No.: B14231932
CAS No.: 426820-32-8
M. Wt: 233.10 g/mol
InChI Key: UIRHXJAHNZNSPS-UHFFFAOYSA-N
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Description

Penta-1,4-dien-3-yl 4-bromobutanoate is a chemical compound with the molecular formula C9H13BrO2 It is an ester derivative of penta-1,4-diene and 4-bromobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penta-1,4-dien-3-yl 4-bromobutanoate typically involves the esterification of penta-1,4-dien-3-ol with 4-bromobutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Penta-1,4-dien-3-yl 4-bromobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Penta-1,4-dien-3-yl 4-bromobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of penta-1,4-dien-3-yl 4-bromobutanoate involves its interaction with various molecular targets. For instance, in biological systems, the compound may act as an inhibitor of specific enzymes by binding to their active sites. The bromine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Penta-1,4-dien-3-yl 4-bromobutanoate is unique due to the presence of both a bromine atom and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

426820-32-8

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

penta-1,4-dien-3-yl 4-bromobutanoate

InChI

InChI=1S/C9H13BrO2/c1-3-8(4-2)12-9(11)6-5-7-10/h3-4,8H,1-2,5-7H2

InChI Key

UIRHXJAHNZNSPS-UHFFFAOYSA-N

Canonical SMILES

C=CC(C=C)OC(=O)CCCBr

Origin of Product

United States

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